[Gln22]-beta-Amyloid (15-23) is a peptide derived from the beta-amyloid precursor protein, which is significant in the study of Alzheimer's disease. This specific fragment corresponds to amino acids 15 to 23 of the beta-amyloid peptide, with a substitution at the 22nd position where glutamine replaces the original amino acid. The beta-amyloid peptide is known for its role in plaque formation in the brains of individuals with Alzheimer's disease, leading to neurodegeneration and cognitive decline.
The [Gln22]-beta-Amyloid (15-23) peptide is synthesized from the beta-amyloid precursor protein, which is predominantly found in neuronal tissues. The precursor undergoes proteolytic cleavage by enzymes such as beta-secretase and gamma-secretase, resulting in the formation of various beta-amyloid peptides, including those that are 40 and 42 amino acids long. The specific segment (15-23) is often studied for its aggregation properties and interactions with other proteins involved in Alzheimer's pathology.
This compound falls under the classification of neuropeptides and amyloidogenic peptides. It is specifically categorized as a fragment of the beta-amyloid peptide, which is implicated in neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of [Gln22]-beta-Amyloid (15-23) can be achieved through several methods, primarily focusing on solid-phase peptide synthesis. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure proper folding and minimize side reactions. Characterization of the synthesized peptide is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
The molecular structure of [Gln22]-beta-Amyloid (15-23) consists of nine amino acids with a specific sequence that contributes to its properties:
This sequence includes hydrophobic regions that facilitate aggregation, a hallmark of amyloid peptides.
The molecular weight of [Gln22]-beta-Amyloid (15-23) is approximately 1,079 Da. The peptide's structure can be represented in various conformations, often adopting an alpha-helical or beta-sheet structure under certain conditions, which are critical for understanding its aggregation behavior.
[Gln22]-beta-Amyloid (15-23) can participate in several chemical reactions relevant to its biological activity:
These reactions can be studied using techniques such as circular dichroism spectroscopy to assess secondary structure changes and fluorescence spectroscopy to monitor aggregation kinetics.
The mechanism by which [Gln22]-beta-Amyloid (15-23) exerts its effects involves several steps:
Studies have shown that even low concentrations of oligomeric forms can significantly impair synaptic plasticity, leading to cognitive deficits observed in Alzheimer's disease models.
Thermodynamic studies indicate that aggregation is favored at physiological temperatures, highlighting the importance of environmental conditions on its stability and activity.
[Gln22]-beta-Amyloid (15-23) has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3